molecular formula C7H6BrNO2S B1380863 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid CAS No. 1694180-93-2

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1380863
CAS No.: 1694180-93-2
M. Wt: 248.1 g/mol
InChI Key: RTRDSWYJZRWTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Thiazole Derivatives

Research has explored the synthesis of new thiazole derivatives using 2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid. Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement. This process involves the displacement of bromide from ethyl 2-bromo-1,3-thiazole-5-carboxylate, resulting in high-yield synthesis of these compounds (Baker & Williams, 2003).

Access to Thiazoline-Carboxylates and Cysteine Derivatives

Nötzel et al. (2001) explored the Michael addition of thiocarboxamides to 2-chloro-2-cyclopropylideneacetates, leading to the formation of thiazoline-carboxylates. These thiazolines are analogs of cysteine with a cyclopropyl group. This study provides a novel method to synthesize derivatives of cysteine, a key amino acid (Nötzel et al., 2001).

Development of Heterocyclic Compounds

Mamedov et al. (2004) investigated the Friedel–Crafts intramolecular cyclization of 2-substituted 5-phenylthiazole-4-carboxylic acids, leading to the formation of indeno[2,1-d]thiazoles. This study contributes to the synthesis of complex heterocyclic compounds, which are crucial in developing pharmaceuticals and other chemical products (Mamedov et al., 2004).

Synthesis and Biological Activities

Fengyun et al. (2015) synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which exhibited significant fungicidal and antivirus activities. This study highlights the potential of thiazole derivatives in pharmaceutical applications, particularly in antifungal and antiviral drug development (Fengyun et al., 2015).

Properties

IUPAC Name

2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRDSWYJZRWTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.